molecular formula C34H33NO9S3 B11656820 Tetramethyl 5',5',7',9'-tetramethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 5',5',7',9'-tetramethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11656820
M. Wt: 695.8 g/mol
InChI Key: HTGUSRGBAUESPT-UHFFFAOYSA-N
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Description

2’,3’,4,5-TETRAMETHYL 5’,5’,7’,9’-TETRAMETHYL-6’-(2-OXO-2-PHENYLETHYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with a unique structure that includes multiple methyl groups, a spiro linkage, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4,5-TETRAMETHYL 5’,5’,7’,9’-TETRAMETHYL-6’-(2-OXO-2-PHENYLETHYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the spiro linkage and the dithiole moiety. The final steps involve the addition of the methyl groups and the carboxylate groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4,5-TETRAMETHYL 5’,5’,7’,9’-TETRAMETHYL-6’-(2-OXO-2-PHENYLETHYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could result in the formation of more saturated derivatives.

Scientific Research Applications

2’,3’,4,5-TETRAMETHYL 5’,5’,7’,9’-TETRAMETHYL-6’-(2-OXO-2-PHENYLETHYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2’,3’,4,5-TETRAMETHYL 5’,5’,7’,9’-TETRAMETHYL-6’-(2-OXO-2-PHENYLETHYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-TETRAMETHYLTETRAHYDROFURAN: Another compound with multiple methyl groups and a tetrahydrofuran ring.

    Phenanthrene derivatives: Compounds with similar aromatic structures and potential biological activities.

Uniqueness

2’,3’,4,5-TETRAMETHYL 5’,5’,7’,9’-TETRAMETHYL-6’-(2-OXO-2-PHENYLETHYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is unique due to its complex structure, which includes a spiro linkage and multiple functional groups

Properties

Molecular Formula

C34H33NO9S3

Molecular Weight

695.8 g/mol

IUPAC Name

tetramethyl 5',5',7',9'-tetramethyl-6'-phenacylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C34H33NO9S3/c1-17-14-18(2)24-20(15-17)22-28(33(3,4)35(24)16-21(36)19-12-10-9-11-13-19)45-25(30(38)42-6)23(29(37)41-5)34(22)46-26(31(39)43-7)27(47-34)32(40)44-8/h9-15H,16H2,1-8H3

InChI Key

HTGUSRGBAUESPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2CC(=O)C4=CC=CC=C4)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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